
Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルは、分子式がC10H9NO6である有機化合物です。これは安息香酸の誘導体であり、ベンゼン環上にホルミル基、ヒドロキシル基、ニトロ基を有しています。
合成方法
合成経路と反応条件
3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルの合成は、通常、市販の前駆体から始まる多段階反応を伴います。一般的な方法の1つには、4-ヒドロキシ安息香酸エチルのニトロ化によるニトロ基の導入、続いてホルミル基を付加するためのホルミル化が含まれます。反応条件は、多くの場合、ニトロ化には硫酸などの強酸、ホルミル化にはギ酸やホルミルクロリドなどのホルミル化試薬の使用を伴います。
工業生産方法
工業的な環境では、3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルの生産は、連続フロー合成技術を使用して最適化することができます。 この方法は、従来のバッチプロセスと比較して、反応条件の制御が向上し、収率が高く、安全性が向上します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of ethyl 4-hydroxybenzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
化学反応の分析
反応の種類
3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルは、次のものを含むさまざまな化学反応を起こします。
酸化: ホルミル基はカルボン酸に酸化できます。
還元: ニトロ基はアミノ基に還元できます。
置換: ヒドロキシル基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が一般的に使用されます。
還元: 炭素上のパラジウム(Pd/C)を用いた触媒的水素化または塩化スズ(II)を用いた化学的還元。
置換: 塩基の存在下でハロアルカンやアシルクロリドなどの試薬。
主な生成物
酸化: 3-カルボキシ-4-ヒドロキシ-5-ニトロ安息香酸エチル。
還元: 3-ホルミル-4-ヒドロキシ-5-アミノ安息香酸エチル。
置換: 使用した求核剤に応じて、さまざまな置換ベンゾエート。
科学研究への応用
3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 特に治療特性を持つ化合物の前駆体として、創薬におけるその潜在的な用途について調査されています。
科学的研究の応用
Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルの作用機序は、さまざまな分子標的との相互作用を伴います。ホルミル基は求電子剤として作用し、求核剤との反応に関与することができます。ニトロ基は、生体分子と相互作用する可能性のある反応性中間体を形成するために、還元を受けることができます。 ヒドロキシル基は水素結合を形成し、化合物の溶解性と反応性に影響を与えます .
類似化合物との比較
類似化合物
4-ヒドロキシ-3-ニトロ安息香酸エチル: 同様の構造ですが、ホルミル基がありません。
3-ブロモ-4-ヒドロキシ-5-ニトロ安息香酸エチル: ホルミル基の代わりに臭素原子を持つ同様の構造。
独自性
3-ホルミル-4-ヒドロキシ-5-ニトロ安息香酸エチルは、ベンゼン環上にホルミル基とニトロ基の両方が存在するため、ユニークです。
特性
分子式 |
C10H9NO6 |
|---|---|
分子量 |
239.18 g/mol |
IUPAC名 |
ethyl 3-formyl-4-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-3-7(5-12)9(13)8(4-6)11(15)16/h3-5,13H,2H2,1H3 |
InChIキー |
VPCIBCWJIROOMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12294387.png)
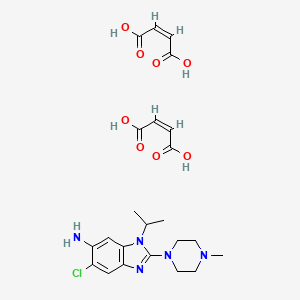


![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)
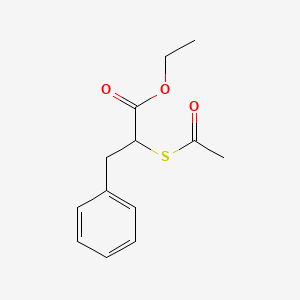
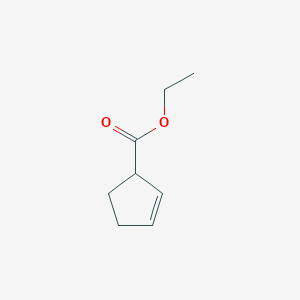
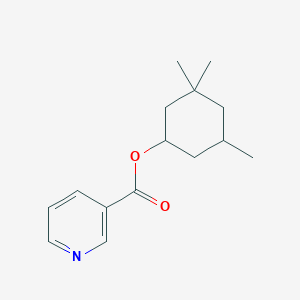
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)
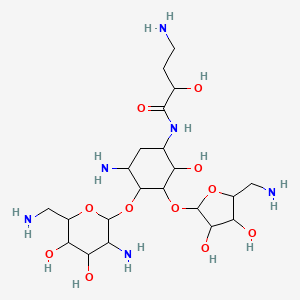
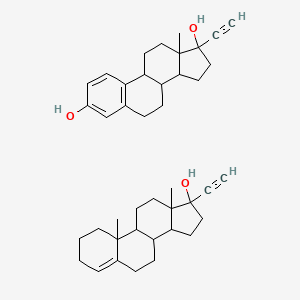
![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
